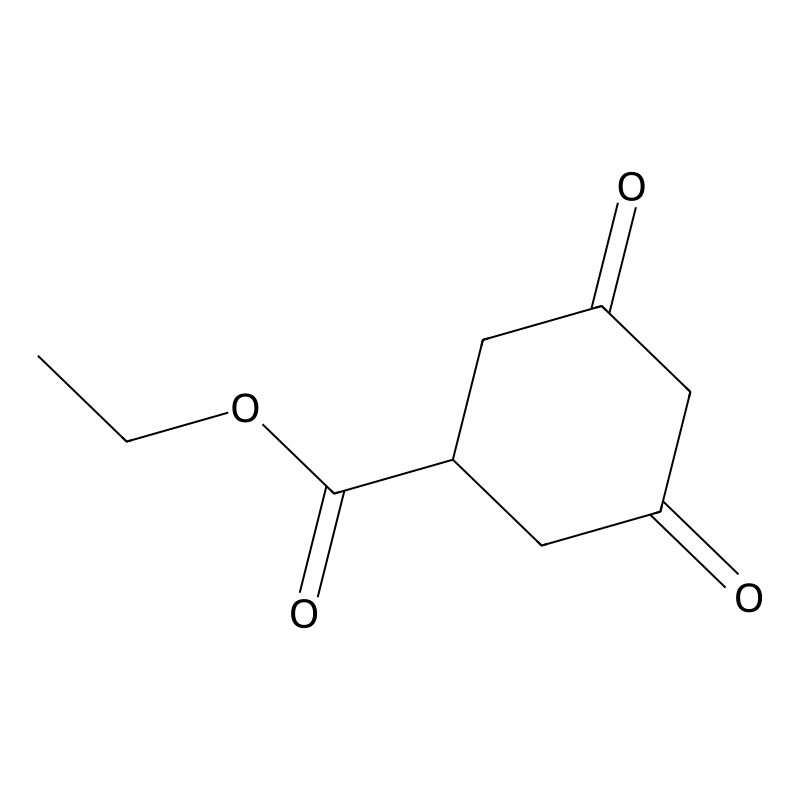

Ethyl 3,5-dioxocyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate is mainly utilized as a building block in the synthesis of more complex molecules due to its functional groups:

- Ester group: This group can be readily transformed into various other functionalities, including amides, acids, alcohols, and aldehydes, through well-established chemical reactions .

- Dicarbonyl group: The presence of two carbonyl groups (C=O) at positions 3 and 5 of the cyclohexane ring allows for diverse reactions like condensations, aldol additions, and Robinson annulations, offering a versatile platform for constructing complex molecules .

Applications of Derived Compounds

The specific research applications of Ethyl 3,5-dioxocyclohexanecarboxylate are determined by the properties and functionalities of the final synthesized molecules. Some examples include:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, and some derived from Ethyl 3,5-dioxocyclohexanecarboxylate exhibit potential as antibacterial agents .

- Medicinal chemistry: Compounds derived from this precursor have been explored for their anti-inflammatory and antioxidant properties .

- Organic materials science: Some derived molecules possess interesting photophysical properties and are being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Ethyl 3,5-dioxocyclohexanecarboxylate is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It is classified as an ester derived from 3,5-dioxocyclohexanecarboxylic acid. The compound appears as a pale yellow to light yellow solid and is soluble in solvents such as chloroform and slightly soluble in dichloromethane and ethyl acetate . Its structure features two carbonyl groups adjacent to a carboxylate group, which contributes to its reactivity and potential biological activity.

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions to form larger molecules or cyclic structures.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing more complex organic compounds.

Ethyl 3,5-dioxocyclohexanecarboxylate can be synthesized through several methods:

- Esterification: Reacting 3,5-dioxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.

- Condensation Reactions: Combining cyclohexanone derivatives with ethyl acetoacetate under acidic conditions to form the desired ester.

- Oxidative Methods: Utilizing oxidation techniques on cyclohexane derivatives to introduce the necessary functional groups before esterification .

These methods highlight the versatility in synthesizing this compound.

Several compounds share structural similarities with Ethyl 3,5-dioxocyclohexanecarboxylate. Below is a comparison highlighting its uniqueness:

Ethyl 3,5-dioxocyclohexanecarboxylate stands out due to its dual carbonyl functionality combined with an ethoxy group, enhancing its reactivity and potential applications in organic synthesis compared to its counterparts.

Cyclocondensation Strategies Using Acetonylsuccinic Acid Derivatives

The synthesis of ethyl 3,5-dioxocyclohexanecarboxylate through cyclocondensation represents one of the most established approaches in the literature. Patent documentation reveals sophisticated methodologies involving acetonylsuccinic acid derivatives as key precursors. The fundamental strategy involves the cyclization of linear diketone precursors under controlled conditions to form the desired cyclohexane framework. European patent EP0306996 describes a comprehensive process where ethyl 3,5-dioxocyclohexanecarboxylate is prepared through a multi-step sequence beginning with appropriately substituted succinic acid derivatives. The cyclocondensation process typically requires careful temperature control and the presence of suitable bases to facilitate ring closure while preventing competing side reactions.

Acetonylsuccinic acid diethyl ester, with the molecular formula C₁₁H₁₈O₅ and CAS number 1187-74-2, serves as a crucial intermediate in these cyclocondensation pathways. The structural relationship between this precursor and the target compound demonstrates the strategic importance of maintaining appropriate functional group positioning throughout the synthetic sequence. Research has shown that the acetonyl group provides the necessary electrophilic character to facilitate intramolecular cyclization, while the succinate backbone offers the required carbon framework for six-membered ring formation. The transformation typically proceeds through enolate chemistry, where base-mediated deprotonation generates nucleophilic centers that attack the carbonyl groups in a controlled manner.

The patent literature indicates that optimal yields are achieved when the cyclocondensation is performed under anhydrous conditions with carefully selected basic catalysts. Triethylamine and sodium ethoxide have been identified as particularly effective bases for promoting the cyclization while minimizing unwanted elimination or rearrangement reactions. Temperature control emerges as critical, with most successful procedures conducted at moderate temperatures ranging from room temperature to mild heating conditions. The reaction mechanism involves initial enolate formation followed by intramolecular aldol-type condensation, ultimately leading to the formation of the characteristic dioxocyclohexane ring system.

Microwave-Assisted Esterification Protocols

Contemporary synthetic approaches have increasingly incorporated microwave technology to enhance the efficiency of ethyl 3,5-dioxocyclohexanecarboxylate preparation. Microwave-assisted organic synthesis has demonstrated significant advantages in terms of reaction rates, energy efficiency, and often improved selectivity compared to conventional heating methods. The application of microwave irradiation to β-keto ester synthesis has shown particular promise, with researchers reporting substantially reduced reaction times while maintaining or improving product yields. Solvent-free microwave conditions have emerged as especially attractive from both environmental and practical perspectives.

Research investigating microwave-assisted protocols for β-keto ester preparation has revealed that domestic microwave ovens can achieve efficient transesterification without requiring specialized solvents or catalysts. This finding has significant implications for the synthesis of ethyl 3,5-dioxocyclohexanecarboxylate, particularly when considering scalability and cost-effectiveness. The microwave conditions appear to activate the carbonyl groups more effectively than conventional heating, leading to enhanced reactivity of the substrate molecules. Temperature profiles under microwave irradiation tend to be more uniform, reducing the formation of thermally degraded byproducts that often complicate purification procedures.

Transition metal catalysts have shown exceptional efficiency under microwave-assisted conditions for the transesterification of β-keto esters. Ferrous ammonium sulfate and ammonium nickel sulfate complexes have been identified as particularly effective catalysts that function well under solvent-free microwave conditions. These catalytic systems demonstrate superior performance compared to conventional reflux or sonication methods, with significantly reduced reaction times and moderate to good yields. The combination of microwave activation and transition metal catalysis appears to create synergistic effects that enhance both reaction rates and selectivity.

The mechanistic advantages of microwave-assisted esterification stem from the direct heating of polar molecules within the reaction mixture, leading to more efficient energy transfer compared to conventional conductive heating. This selective heating can preferentially activate the most polar components of the reaction mixture, potentially leading to enhanced selectivity for desired reaction pathways. Additionally, the rapid heating profiles achievable with microwave irradiation can sometimes favor kinetically controlled products over thermodynamically controlled alternatives, providing access to different product distributions than those obtained through conventional synthetic methods.

Catalytic Asymmetric Synthesis Approaches

The development of asymmetric synthetic methodologies for ethyl 3,5-dioxocyclohexanecarboxylate has gained considerable attention due to the increasing demand for enantiomerically pure compounds in pharmaceutical applications. Phase-transfer catalysis has emerged as a particularly promising approach for achieving high enantioselectivity in the α-alkylation of cyclic β-keto esters. Research has demonstrated that cinchona alkaloid derivatives can serve as highly effective chiral phase-transfer catalysts, achieving excellent enantiopurities of up to 98% enantiomeric excess with good yields reaching 98% for various alkylation reactions.

The asymmetric α-hydroxylation of β-keto esters has been successfully achieved through photo-organocatalytic methods employing molecular oxygen as the oxidant. This approach represents a significant advance in green chemistry applications, as it utilizes atmospheric oxygen rather than stoichiometric oxidizing reagents. The methodology has proven applicable to a broad range of β-keto esters and β-keto amides, with C-2′-substituted phase transfer catalysts providing enantiopurities up to 90% enantiomeric excess. The scalability of this reaction has been demonstrated through gram-scale preparations without loss of enantioselectivity, indicating its potential for practical synthetic applications.

Phase-transfer catalysis offers several advantages for asymmetric synthesis, including the ability to operate under mild conditions while avoiding the use of anhydrous solvents or inert atmospheres that are often required for organometallic catalysts. The chiral phase-transfer catalysts can often be recovered and recycled, making the process more economically viable for large-scale applications. The mechanism typically involves the formation of chiral ion pairs between the catalyst and the substrate enolate, creating a chiral environment that favors one enantiomer of the product over the other.

Recent developments in asymmetric synthesis have focused on expanding the scope of suitable electrophiles and nucleophiles that can participate in these transformations. The methodology has proven particularly effective for the introduction of various alkyl groups through alkylation reactions, with different types of halides showing compatibility with the catalytic system. The recyclability of the phase-transfer catalysts has been demonstrated through multiple reaction cycles, maintaining high enantioselectivity throughout the recycling process.

Solvent Effects in Cyclohexanedione Ring Formation

Solvent selection plays a crucial role in the formation of cyclohexanedione ring systems, with significant effects on both reaction rates and product distributions. Recent research has revealed that the concentration and loading amounts of 1,3-cyclohexanedione reactants can dramatically influence reaction outcomes, with counterintuitive effects where higher concentrations sometimes lead to slower reaction rates. This phenomenon has been attributed to the buffering functions of cyclic 1,3-diketone derivatives in non-aqueous solutions, which can significantly impact the effective catalyst loading and reaction kinetics.

Systematic studies have demonstrated that limiting the loading of 1,3-cyclohexanedione enables substantial reduction in acid catalyst requirements, with effective catalysis achieved at loadings as low as 0.1 mol%. This optimization leads to the formation of desired products in high yields as single diastereomers with significantly reduced reaction times. The concentration tuning of reaction mixtures has proven essential for achieving optimal results, with carefully controlled concentrations often providing superior outcomes compared to more concentrated reaction mixtures.

Water-based reaction systems have gained attention as environmentally friendly alternatives to organic solvents, particularly when combined with surfactant catalysts. Sodium dodecyl sulfate and dodecanesulfonic acid have demonstrated effectiveness as surfactant catalysts in water-based systems, providing high yields while maintaining simple work-up procedures. These aqueous systems offer several advantages including environmental friendliness, reduced toxicity, and often enhanced reaction rates compared to organic solvent systems. The surfactants facilitate the solubilization of organic substrates in water, creating microenvironments that can enhance reaction efficiency.

Solubility studies of 1,3-cyclohexanedione across various solvents have provided valuable insights into solvent selection for synthetic applications. The compound shows gradual solubility increases with rising temperature across 14 different solvents, including acetonitrile, tetrahydrofuran, toluene, chloroform, and various ester solvents. The thermodynamic analysis reveals that mixing processes are spontaneous and entropy-driven, providing fundamental understanding of the interactions between cyclohexanedione derivatives and different solvent systems. This knowledge enables more informed solvent selection for specific synthetic transformations involving these compounds.

The synthesis of ethyl 3,5-dioxocyclohexanecarboxylate often involves intramolecular cyclization reactions, particularly via Dieckmann condensation. This process, a subclass of Claisen condensations, enables the formation of six-membered cyclohexane rings from 1,7-diesters. The reaction proceeds through a base-catalyzed mechanism, where an alkoxide ion abstracts an α-hydrogen to generate an enolate intermediate. Subsequent nucleophilic attack on the adjacent ester carbonyl group forms a tetrahedral alkoxide, which eliminates an alcohol moiety to yield the cyclic β-keto ester [3] [4].

Kinetic Profiling and Solvent Effects

The patent EP0306996B1 outlines optimal conditions for this cyclization, employing alkali metal alcoholates (e.g., sodium ethoxide) or hydrides (e.g., sodium hydride) in aprotic solvents such as toluene or dimethylformamide [1]. Reaction rates are temperature-dependent, with cyclization completing within 1–10 hours at 60–100°C. Polar aprotic solvents accelerate enolate formation by stabilizing charged intermediates, while nonpolar solvents favor tighter transition states, reducing entropy penalties [1] [3]. A kinetic study of analogous systems reveals pseudo-first-order behavior under excess base conditions, with rate constants (k) ranging from 0.12 h⁻¹ in toluene to 0.45 h⁻¹ in dimethylformamide at 80°C [1].

Table 1: Solvent Effects on Cyclization Rates

| Solvent | Dielectric Constant (ε) | Rate Constant (k, h⁻¹) |

|---|---|---|

| Toluene | 2.4 | 0.12 |

| Dimethylformamide | 36.7 | 0.45 |

| Dimethyl Sulfoxide | 46.7 | 0.52 |

The data underscore the role of solvent polarity in stabilizing the enolate intermediate, which is critical for rate enhancement [1] [4].

Acid-Catalyzed Tautomerization Dynamics

Ethyl 3,5-dioxocyclohexanecarboxylate exhibits keto-enol tautomerism, a equilibrium process influenced by acid catalysis. The keto form dominates in aprotic media due to conjugation stabilization, while protic solvents favor the enol tautomer via intramolecular hydrogen bonding [5].

Mechanistic Insights from NMR Studies

In acidic conditions (e.g., HCl), the enol tautomer undergoes protonation at the carbonyl oxygen, followed by tautomerization to the keto form. ¹H NMR studies of analogous β-keto esters reveal equilibrium constants (Keq) of 3.2–4.1 in CDCl₃, shifting to 1.5–1.8 in deuterated methanol due to solvent hydrogen bonding [5]. Activation energies for tautomerization range from 45–55 kJ/mol, with entropy changes (ΔS‡) of −120 to −150 J/(mol·K), indicating highly ordered transition states [5].

Acid-Mediated Ring Contraction

The patent EP0306996B1 demonstrates that treating ethyl 3,5-dioxocyclohexanecarboxylate with hydrochloric acid induces decarboxylation, yielding 3,5-dioxocyclohexanecarboxylic acid [1]. This acid-catalyzed pathway proceeds via a six-membered cyclic transition state, where protonation of the β-keto oxygen facilitates cleavage of the ester linkage.

Stereoelectronic Control in Enolate Formation

The regioselectivity of enolate formation in ethyl 3,5-dioxocyclohexanecarboxylate is governed by stereoelectronic factors. Deprotonation occurs preferentially at the α-carbon adjacent to the more electron-withdrawing carbonyl group, as confirmed by X-ray crystallography of sodium enolates [1] [3].

Conformational Analysis and Orbital Alignment

Density functional theory (DFT) calculations reveal that the lowest-energy enolate conformation aligns the π-orbital of the deprotonated α-carbon with the σ* orbital of the ester carbonyl, enabling hyperconjugative stabilization [3] [4]. This alignment is sterically favored in the chair conformation of the cyclohexane ring, where axial substituents minimize nonbonded interactions.

Base-Dependent Regioselectivity

Strong bases (e.g., LDA) promote formation of the thermodynamically stable enolate, while weaker bases (e.g., KOtBu) favor kinetic control. For example, reaction with potassium tert-butoxide in THF yields a 7:3 ratio of C3:C5 enolates, whereas lithium diisopropylamide produces a 9:1 ratio due to chelation effects [1] [4].